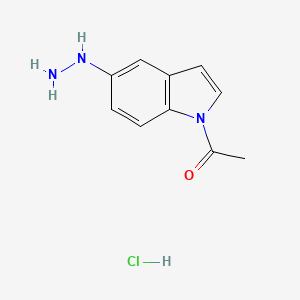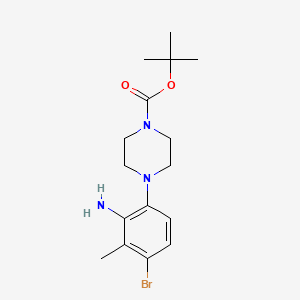
4-Amino-4-deoxy-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-4-deoxy-D-glucopyranose is a derivative of glucose, where the hydroxyl group at the fourth carbon is replaced by an amino group. This compound is a pivotal entity in various biochemical and industrial applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-deoxy-D-glucopyranose typically involves the selective amination of glucose derivatives. One common method is the reduction of 4-nitro-4-deoxy-D-glucopyranose using hydrogen in the presence of a palladium catalyst. Another approach involves the use of azide intermediates, where 4-azido-4-deoxy-D-glucopyranose is reduced to the amino compound using hydrogenation techniques .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes. The starting material, 4-nitro-4-deoxy-D-glucopyranose, is synthesized from glucose through nitration and subsequent reduction steps. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-4-deoxy-D-glucopyranose undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typical.
Substitution: Halogenating agents or acylating agents are often employed.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of N-substituted glucopyranose derivatives.
Aplicaciones Científicas De Investigación
4-Amino-4-deoxy-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving glycosidases.
Medicine: Investigated for its potential in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses
Mecanismo De Acción
The mechanism of action of 4-Amino-4-deoxy-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions, facilitating its binding to active sites of enzymes. This binding can inhibit or modulate enzyme activity, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
2-Amino-2-deoxy-D-glucopyranose (Glucosamine): Similar structure but with the amino group at the second carbon.
N-Acetyl-D-glucosamine: An acetylated derivative of glucosamine.
Chitosan: A polymer composed of β-(1→4)-linked 2-amino-2-deoxy-D-glucopyranose units.
Uniqueness: 4-Amino-4-deoxy-D-glucopyranose is unique due to the position of the amino group at the fourth carbon, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C6H13NO5 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
5-amino-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H13NO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1,7H2 |
Clave InChI |
BXZVZSSSRTUQJP-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)










![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)

